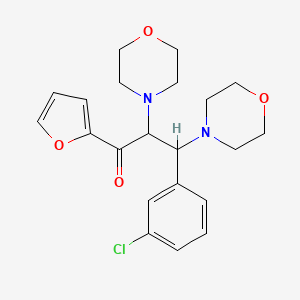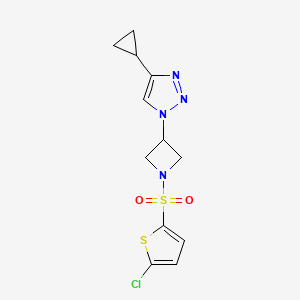
N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a methylamino acetamide moiety. The dihydrochloride form enhances its solubility in water, making it suitable for various experimental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with methylamine and acetic anhydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amide. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or electrosynthesis. These methods offer advantages in terms of yield, purity, and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(dimethylamino)phenyl)acetamide: Lacks the methylamino group, resulting in different reactivity and applications.
N-(4-(dimethylamino)phenyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of a methylamino group, which can affect its chemical properties and biological activity.
Uniqueness
N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(methylamino)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-12-8-11(15)13-9-4-6-10(7-5-9)14(2)3;;/h4-7,12H,8H2,1-3H3,(H,13,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGHVKDLOBJDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=C(C=C1)N(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2730899.png)



![4-fluoro-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2730905.png)
amine hydrochloride](/img/structure/B2730906.png)
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2730910.png)

![3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2730912.png)





